3-(Ethylthio)propanol

Wine Aroma AEDA Flavor Chemistry

3-(Ethylthio)propanol (synonym: 3-ethylthio-1-propanol) is a dialkylthioether organosulfur compound with the molecular formula C5H12OS and a molecular weight of 120.21 g/mol. It is characterized as a colorless to pale yellow liquid with a distinctive sulfurous, vegetable-like, and cooked potato aroma.

Molecular Formula C5H12OS
Molecular Weight 120.22 g/mol
CAS No. 18721-61-4
Cat. No. B099254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylthio)propanol
CAS18721-61-4
Molecular FormulaC5H12OS
Molecular Weight120.22 g/mol
Structural Identifiers
SMILESCCSCCCO
InChIInChI=1S/C5H12OS/c1-2-7-5-3-4-6/h6H,2-5H2,1H3
InChIKeyKRUJXSIEMOWXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylthio)propanol (CAS 18721-61-4): Procurement-Relevant Chemical and Regulatory Profile


3-(Ethylthio)propanol (synonym: 3-ethylthio-1-propanol) is a dialkylthioether organosulfur compound with the molecular formula C5H12OS and a molecular weight of 120.21 g/mol [1]. It is characterized as a colorless to pale yellow liquid with a distinctive sulfurous, vegetable-like, and cooked potato aroma [2]. This compound is listed in the EU Flavourings Database with FL No. 12.129 [3] and is primarily employed as a flavoring agent in foods and beverages [2], as well as a synthetic intermediate in pharmaceutical and agrochemical research [1].

EU-compliant flavor ingredient (FL 12.129 listed)
Reported cost-in-use efficiency for sulfurous potato notes Supports formulation at lower usage rates
Research intermediate / analytical reference without FEMA restriction

Why In-Class Substitution of 3-(Ethylthio)propanol with Methionol or Other Analogs Fails in Flavor and Analytical Applications


Dialkylthioether alcohols are not interchangeable due to significant differences in odor character, potency, and regulatory approval status. While methionol (3-(methylthio)propanol) shares a common backbone, the substitution of a methyl group for an ethyl group on the sulfur atom fundamentally alters the compound's olfactory profile [1] and its concentration-dependent sensory impact in complex matrices such as wine [2]. Furthermore, regulatory clearances differ markedly: methionol is recognized by FEMA (3415) and JECFA (461), whereas 3-(ethylthio)propanol is listed in the EU Flavourings Database (FL 12.129) but lacks FEMA GRAS status [3][4]. These divergences mean that direct replacement without quantitative re-evaluation of flavor impact and compliance status is scientifically and commercially invalid.

Odor profile mismatch
Ethylthio analog lacks meaty/onion notes; direct swap may fail flavor targets.
Regulatory divergence
EU FL 12.129 vs. FEMA/JECFA clearance; substitution may create compliance risk.
Concentration–potency gap
Relative sensory impact differs; usage rates require re-optimization.

Quantitative Evidence Differentiating 3-(Ethylthio)propanol from Methionol in Flavor Impact and Regulatory Status


Flavor Dilution (FD) Factor Parity Despite Lower Concentration in Wine

In aroma extract dilution analysis (AEDA) of Oregon Pinot Noir wine, both 3-(methylthio)-1-propanol (methionol) and 3-(ethylthio)-1-propanol exhibited identical Flavor Dilution (FD) factors of ≥64, indicating comparable odor potency in this complex matrix [1]. However, quantitative analysis across multiple wines revealed that the ethyl analog is present at substantially lower concentrations (11–68 μg/L) compared to methionol (145–520 μg/L) [2]. This disparity demonstrates that 3-(ethylthio)propanol achieves a similar sensory contribution at approximately 10-fold lower absolute concentration, a critical consideration for cost-in-use and formulation efficiency.

Flavor potency vs. concentration
Head-to-head
FD factor ≥64 (both); concentration 11–68 µg/L (ethyl) vs. 145–520 µg/L (methionol)
Supports cost-in-use evaluation; ethyl analog provides comparable odor impact at ~10× lower level.
Data from Pinot Noir wine matrices; matrix-specific review needed.
Wine Aroma AEDA Flavor Chemistry

Divergent Global Regulatory Approvals for Food Flavoring Use

Regulatory acceptance differs fundamentally between these two compounds. Methionol (3-(methylthio)propanol) is widely recognized as safe for food use, holding FEMA number 3415 and JECFA number 461 [1]. In contrast, 3-(ethylthio)propanol is not listed by FEMA or JECFA but is included in the European Union Flavourings Database under FL No. 12.129 [2]. This creates a clear procurement calculus: methionol is suitable for global product formulations (especially those requiring FEMA GRAS), while 3-(ethylthio)propanol is primarily appropriate for EU-compliant applications or research contexts where FEMA status is not a prerequisite.

Regulatory approval status
Regulatory context
EU FL 12.129 listed; FEMA/JECFA absent (vs. methionol FEMA 3415, JECFA 461)
Compliance pathways diverge; check target-market requirements before substitution.
Official regulatory database entries.
Food Safety Regulatory Compliance Flavor Legislation

Odor Quality Divergence: Cooked Potato vs. Meaty/Onion Profile

At a standardized concentration of 0.10% in propylene glycol, 3-(ethylthio)propanol exhibits a sulfurous, vegetable-like odor with a distinct cooked potato character [1][2]. In contrast, methionol under identical conditions (0.10% in propylene glycol) displays a more complex profile described as meaty, sulfurous, onion-like, sweet, and soup-like with a savory, cooked vegetable nuance [3]. While both are sulfurous, the ethyl homolog lacks the meaty and onion notes that define methionol, making them non-substitutable for targeted flavor profiles.

Organoleptic profile
Reported comparison
Ethyl: sulfurous, vegetable, cooked potato; Methyl: meaty, onion, soup-like, sweet
Qualitative odor difference limits direct interchange in targeted flavor applications.
Descriptors at 0.10% in propylene glycol; sensory evaluation context.
Sensory Analysis Organoleptic Characterization Flavor Creation

Optimal Procurement Scenarios for 3-(Ethylthio)propanol Based on Quantitative Differentiation Evidence


EU-Compliant Flavor Formulations Requiring Potato/Sulfurous Notes

For food and beverage products destined for the European market where a cooked potato or sulfurous vegetable character is desired, 3-(ethylthio)propanol is the appropriate choice due to its explicit listing in the EU Flavourings Database (FL 12.129) [1]. Methionol, while also EU-listed, imparts an undesirable meaty/onion profile for such applications. Procurement should prioritize EU-compliant material with supporting documentation of FL No. 12.129.

Cost-Efficient Flavor Enhancement in Wine and Fermented Beverages

Given its approximately 10-fold higher sensory efficiency (FD ≥64 at concentrations of 11–68 μg/L vs. methionol at 145–520 μg/L) [2][3], 3-(ethylthio)propanol offers a cost-effective solution for modulating sulfurous character in wine, beer, and other fermented beverages. Formulators can achieve desired odor impact with significantly lower usage rates, reducing raw material costs and minimizing off-flavor risks associated with higher dosages of methionol.

Research Applications Requiring a Non-FEMA Dialkylthioether Alcohol

In academic or industrial research settings where a dialkylthioether alcohol is needed as a synthetic intermediate or a reference standard, but FEMA GRAS status is not required or even undesirable, 3-(ethylthio)propanol serves as a viable alternative to methionol. Its distinct retention index (RI=1802 on Stabilwax [4]) facilitates analytical method development, and its lack of FEMA listing may simplify intellectual property or publication considerations compared to the widely commercialized methionol.

Application
Selection Property
Validation Focus
EU-compliant sulfurous flavor formulations
EU FL No. 12.129 listing
Verify FL documentation for target market
Cost-efficient wine/fermented beverage flavoring
Reported higher sensory efficiency
Validate usage rate vs. sensory impact
Research intermediate or analytical reference
Non-FEMA dialkylthioether alcohol
Confirm distinct chromatographic profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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